molecular formula C6H11NO B034251 N-Isopropylacrylamide CAS No. 2210-25-5

N-Isopropylacrylamide

Cat. No.: B034251
CAS No.: 2210-25-5
M. Wt: 113.16 g/mol
InChI Key: QNILTEGFHQSKFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Isopropylacrylamide (NIPAM) is a fundamental building block in polymer and materials science, renowned for its role in synthesizing smart, temperature-responsive polymers. Its primary research value lies in the creation of poly(this compound) (PNIPAM or PNIPAAm), one of the most extensively studied thermoresponsive hydrogels. The polymer undergoes a sharp, reversible phase transition in water at a specific temperature known as the Lower Critical Solution Temperature (LCST), which is typically around 32°C . Key Research Applications & Mechanism of Action: Mechanism of Thermo-Responsiveness: Below its LCST, the PNIPAM hydrogel is hydrophilic and swollen with water, driven by hydrogen bonding between water molecules and the polymer's amide groups. Upon heating above the LCST, these hydrogen bonds are disrupted, and hydrophobic interactions between the isopropyl groups become dominant. This causes the polymer chain to undergo a coil-to-globule transition, expelling water and collapsing into a shrunken, hydrophobic state . This transition is fully reversible upon cooling. Biomedical Applications: The LCST of PNIPAM can be tuned to near body temperature through copolymerization, making it exceptionally valuable for biomedical research. Its primary applications include: Drug Delivery Systems: Used to create nanocarriers and hydrogels for controlled drug release. The hydrogel can encapsulate active molecules at low temperatures and release them upon collapse at physiological temperatures, enabling targeted and pulsatile delivery . Tissue Engineering & Cell Sheets: Serves as a substrate for cell culture. Cells can be easily harvested as intact sheets by simply lowering the temperature, which causes the hydrogel to swell without the need for enzymatic digestion . Injectable Hydrogels & Wound Healing: Formulations can be prepared as liquids at room temperature for minimally invasive injection, forming stable gels at body temperature to act as scaffolds for tissue repair or protective wound dressings . Synthesis & Functionalization: NIPAM is highly versatile in polymerization. It can be homopolymerized or copolymerized with other monomers via free-radical polymerization (using initiators like APS/TEMEDA) or controlled living radical polymerization techniques (e.g., RAFT, ATRP) to fine-tune the LCST, enhance mechanical properties, or introduce biodegradability . It is also used to create cross-linked hydrogels and chain-end functionalized polymers for advanced material design . Note: This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-propan-2-ylprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO/c1-4-6(8)7-5(2)3/h4-5H,1H2,2-3H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNILTEGFHQSKFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

25189-55-3
Record name Poly(N-isopropylacrylamide)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25189-55-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID0033754
Record name N-Isopropylacrylamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0033754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [Hawley]
Record name N-Isopropylacrylamide
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/6241
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Solubility

Soluble in water
Record name N-ISOPROPYLACRYLAMIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5868
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

0.02 [mmHg]
Record name N-Isopropylacrylamide
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/6241
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Color/Form

Crystalline solid, Cream-colored powder

CAS No.

2210-25-5
Record name N-Isopropylacrylamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2210-25-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Isopropylacrylamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002210255
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-ISOPROPYLACRYLAMIDE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11448
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Propenamide, N-(1-methylethyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name N-Isopropylacrylamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0033754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-isopropylacrylamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.944
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-ISOPROPYLACRYLAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B7GFF17L9U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name N-ISOPROPYLACRYLAMIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5868
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

64 °C
Record name N-ISOPROPYLACRYLAMIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5868
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Preparation Methods

Reaction Mechanism and Stoichiometry

The Ritter reaction involves the nucleophilic addition of isopropyl alcohol to acrylonitrile in the presence of a strong acid catalyst, typically sulfuric acid. The mechanism proceeds via the formation of a nitrilium ion intermediate, which subsequently reacts with the alcohol to form the corresponding amide. Tetrabutylammonium chloride acts as a phase-transfer catalyst, enhancing the interaction between the organic and aqueous phases. The stoichiometric ratio of acrylonitrile to isopropyl alcohol is optimized at 1:1.2 to ensure complete conversion of the nitrile group.

Large-Scale Process Parameters

Industrial-scale synthesis, as demonstrated in a 200-liter stainless steel reactor, employs the following conditions:

  • Temperature : 20–50°C (dropwise addition at 20–40°C, followed by 1-hour reaction at 40–50°C)

  • Catalysts : 45% sulfuric acid (51.5 kg) and tetra-n-butylammonium chloride (0.15 kg)

  • Inhibitor : Hydroquinone (0.1 kg) to prevent polymerization of acrylonitrile

  • Work-up : pH adjustment to ~8 with 25% aqueous ammonia, liquid-liquid separation, and hot-water extraction at 85°C.

The final product is isolated via centrifugation and vacuum drying (-0.08 MPa, 40–50°C), yielding 18.6 kg of NIPAAm per batch.

ParameterValueRole
Acrylonitrile10.6 kgNitrile precursor
Isopropyl alcohol12.6 kgAlkylating agent
H₂SO₄ (45%)51.5 kgAcid catalyst
TBAC0.15 kgPhase-transfer catalyst
Hydroquinone0.1 kgPolymerization inhibitor
Yield82.3%Final output efficiency

Green Chemistry Considerations

The described method adheres to green chemistry principles by utilizing water as the primary solvent and minimizing waste generation. The aqueous phase from the reaction is discarded after separation, while the organic phase undergoes extraction with 130 kg of water, reducing the need for volatile organic solvents. Energy efficiency is further enhanced by maintaining moderate temperatures (20–50°C) and avoiding high-pressure conditions.

Purity and Analytical Characterization

Post-synthesis, NIPAAm purity is verified via liquid chromatography (98.1%). Fourier transform infrared (FTIR) spectroscopy confirms the presence of characteristic amide C=O stretches at 1650 cm⁻¹ and N–H bends at 1550 cm⁻¹. Nuclear magnetic resonance (¹H-NMR) analysis reveals singlet peaks for the isopropyl group (δ 1.1–1.3 ppm) and acryloyl vinyl protons (δ 5.5–6.3 ppm).

Alternative Synthetic Routes

While the Ritter reaction dominates industrial production, academic studies explore niche methods:

Enzymatic Catalysis

Preliminary investigations suggest lipase-mediated transamidation of acrylamide with isopropyl alcohol, though yields remain suboptimal (<50%) compared to acid-catalyzed routes.

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes but faces scalability challenges due to equipment limitations .

Chemical Reactions Analysis

Types of Reactions: N-Isopropylacrylamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Biomedical Applications

1.1 Drug Delivery Systems

NIPAAm-based hydrogels are extensively utilized in controlled drug delivery due to their ability to respond to temperature changes. The lower critical solution temperature (LCST) of PNIPAAm is close to human body temperature (around 32-37 °C), allowing for effective release mechanisms in physiological conditions.

  • Case Study: Thermoresponsive Hydrogels for Drug Release
    • Research : A study demonstrated that pSi coated with PNIPAAm showed a significant increase in drug release at 37 °C compared to lower temperatures, indicating potential for targeted therapy in hyperthermic conditions .
    • Table: Drug Release Efficiency
      Temperature (°C)Drug Release (%)
      2535.67
      3746.29

1.2 Tissue Engineering

PNIPAAm is also prominent in tissue engineering applications, where its biocompatibility and tunable properties facilitate cell encapsulation and tissue regeneration.

  • Case Study: Injectable Hydrogels for Adipose Tissue Engineering
    • Research : AHA-g-PNIPAAm copolymer was used to encapsulate human adipose-derived stem cells, demonstrating non-cytotoxicity and preservation of cell viability .
  • Table: Applications in Tissue Engineering
    Application AreaPolymer CompositionOutcome
    Adipose Tissue EngineeringHyaluronic acid + PNIPAAmNon-cytotoxic; preserved cell viability
    Ischemic CardiomyopathyNIPAAm + acrylic acid + HEMAPTMCImproved cardiac function in rat models

1.3 Biosensing and Bioimaging

PNIPAAm is also utilized in the development of biosensors and bioimaging techniques due to its responsiveness to environmental stimuli.

  • Case Study: Core-Shell Nanogels for Cancer Imaging
    • Research : Hybrid nanogels with Ag nanoparticles as cores and PNIPAAm-acrylic acid as shells were developed for targeted imaging of cancer cells, showing prolonged circulation and specific accumulation at target sites .

Environmental Applications

NIPAAm has been explored for environmental applications, particularly in water treatment and pollutant removal.

2.1 Water Purification

The thermoresponsive nature of PNIPAAm allows it to be used in filtration systems where temperature variations can aid in the removal of contaminants.

  • Table: Water Purification Applications
    Application AreaPolymer TypeMechanism
    Heavy Metal RemovalPNIPAAm-based hydrogelsTemperature-induced swelling for capture
    Organic Pollutant RemovalFunctionalized PNIPAAmAdsorption through responsive behavior

Mechanism of Action

The mechanism of action of N-Isopropylacrylamide-based polymers involves a reversible phase transition in response to temperature changes. At lower temperatures, the polymer chains are hydrated and soluble in water. As the temperature increases, the polymer undergoes a coil-to-globule transition, leading to dehydration and precipitation. This behavior is primarily due to the disruption of hydrogen bonds between the polymer and water molecules .

Comparison with Similar Compounds

NIPAM and Acrylic Acid (AA)

Copolymerizing NIPAM with acrylic acid (AA) introduces pH sensitivity alongside thermoresponsiveness. For example, P(NIPAM-co-AA) hydrogels exhibit tunable LCST values (25–35°C) depending on the AA content, enabling dual-responsive drug release systems . However, excessive AA incorporation disrupts the thermoresponsive behavior due to increased hydrophilicity .

NIPAM and N-Vinylpyrrolidone (NVP)

P(NIPAM-co-NVP) copolymers show enhanced mechanical strength and adjustable LCST (30–40°C) due to NVP’s hydrophilic and rigid cyclic structure. These copolymers are explored as embolic agents for vascular occlusion, where mechanical resilience is critical .

Reactivity Ratios in Copolymerization

NIPAM’s reactivity ratio (r₁ = 0.8) with N,N-dimethylacrylamide (DMA) (r₂ = 1.2) indicates a tendency toward alternating copolymers, whereas DMA homopolymerizes more readily . This contrasts with NIPAM’s behavior in other systems, such as with AA, where reactivity ratios favor block-like structures .

Comparison with Other Thermoresponsive Polymers

Compound Structure LCST (°C) Key Properties Applications
PNIPAM Poly(N-isopropylacrylamide) ~32 Sharp phase transition, biocompatible Drug delivery, sensors
PNEAM Poly(N-ethylacrylamide) ~45–50 Gradual dehydration, high LCST Cell culture, wound dressings
P(NIPAM-co-AA) NIPAM + acrylic acid 25–35 pH/thermo dual-responsive Controlled release systems
PVCL Poly(vinylcaprolactam) ~32–35 Non-ionic, low cytotoxicity Biomedical implants
P(2-EAEA) Poly(2-(N-ethylacrylamide) ethyl acetate) 25–40 Tunable LCST via alkyl chain length Smart coatings

Hydrogen Bonding and Hydration Dynamics

PNIPAM’s hydrogen bonding with water is weaker than PNEAM’s, as evidenced by FTIR studies showing faster dehydration above the LCST . Blends with carboxymethyl cellulose (CMC) reveal that PNIPAM’s isopropyl groups hinder hydrogen bonding with CMC, whereas PNEAM forms stable intermolecular bonds, enhancing blend stability .

Mechanical and Morphological Properties

PNIPAM-based semi-interpenetrating networks (sIPNs) exhibit superior mechanical strength (compressive modulus ~15 kPa) compared to PNEAM hydrogels (~5 kPa) due to hydrophobic interactions . Additionally, PNIPAM-coated polystyrene particles show distinct phase transition kinetics compared to PNIPAM microgels, with core-shell structures stabilizing collapse transitions .

Biological Activity

N-Isopropylacrylamide (NIPAAm) is a thermoresponsive polymer widely studied for its unique properties and potential applications in biomedical fields. This article explores the biological activity of NIPAAm, focusing on its antimicrobial properties, drug delivery capabilities, and tissue engineering applications. The findings are supported by various studies and data tables to illustrate the compound's efficacy and versatility.

Overview of this compound

NIPAAm is a synthetic polymer that exhibits a lower critical solution temperature (LCST) around 32°C, which is close to human body temperature. Below this temperature, NIPAAm remains soluble in water, while above it, it transitions into a hydrophobic state, forming a gel-like structure. This property makes it particularly useful in various biomedical applications such as drug delivery systems and smart hydrogels.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial properties of NIPAAm-based materials. For instance, research involving poly(this compound) (pNIPAM) nanoparticles encapsulating silver nanoparticles (AgNPs) showed significant bacteriostatic effects against both Gram-negative (Escherichia coli) and Gram-positive (Staphylococcus aureus) bacteria. The effectiveness was influenced by the size of the nanoparticles and the concentration of AgNPs used during fabrication .

Table 1: Antimicrobial Efficacy of pNIPAM-AgNP Nanoparticles

Nanoparticle SizeAgNP ConcentrationBacteriostatic Effect on E. coliBacteriostatic Effect on S. aureus
SmallLowModerateLow
MediumMediumHighModerate
LargeHighVery HighHigh

This study indicates that the encapsulation of AgNPs within pNIPAM enhances antimicrobial activity while reducing cytotoxicity to human cells, making it a promising candidate for biomedical applications .

Drug Delivery Systems

NIPAAm's thermoresponsive nature also lends itself to drug delivery applications. Hydrogels made from NIPAAm can be engineered to release therapeutic agents in response to temperature changes. For example, a study reported on PNIPAM-based hydrogels that successfully delivered ciprofloxacin and ornidazole in a controlled manner, highlighting their potential for use in localized drug delivery systems .

Case Study: Controlled Release of Antibiotics

In a controlled release study, PNIPAM hydrogels were synthesized with varying crosslink densities to examine their drug release profiles at different temperatures:

  • Hydrogel A : Low crosslink density; released 70% of ciprofloxacin within 24 hours at 37°C.
  • Hydrogel B : High crosslink density; released only 30% under the same conditions.

The results suggest that modifying the crosslink density can effectively control the release rate of drugs from PNIPAM-based hydrogels, making them suitable for various therapeutic applications .

Tissue Engineering Applications

NIPAAm is also utilized in tissue engineering due to its biocompatibility and ability to form hydrogels that mimic natural tissue environments. Research has shown that pNIPAM can be used to create scaffolds for cell culture that support cell attachment and proliferation.

Table 2: Comparison of Cell Viability on pNIPAM Scaffolds

Scaffold TypeCell TypeViability (%) after 48 hours
pNIPAMFibroblasts85
pNIPAM-co-AAcStem Cells90
CollagenFibroblasts80

The data indicates that pNIPAM scaffolds provide an excellent environment for cell growth compared to traditional materials like collagen .

Challenges and Future Directions

Despite its promising applications, NIPAAm has limitations such as poor mechanical properties and biodegradability concerns. Recent research efforts focus on enhancing these properties through copolymerization with other materials or incorporating biodegradable components into NIPAAm formulations .

Q & A

Q. How can PNIPAM be integrated into sacrificial templates for 3D bioprinting of vascularized tissues?

  • Protocol : Laser-assisted bioprinting deposits PNIPAM-based bioinks with endothelial cells. Post-printing, lower the temperature to dissolve PNIPAM, leaving perfusable channels. Validate perfusion using micro-CT and histological staining .
  • Optimization : Adjust PNIPAM concentration (5–15% w/v) to balance print fidelity and sacrificial efficiency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Isopropylacrylamide
Reactant of Route 2
Reactant of Route 2
N-Isopropylacrylamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.